

# Application Note & Protocol: Hemocompatibility Assessment of ATBC-Plasticized Materials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Acetyl Tributyl Citrate |           |
| Cat. No.:            | B1666534                | Get Quote |

#### Introduction

The biocompatibility of medical devices and materials that come into contact with blood is a critical aspect of patient safety. **Acetyl tributyl citrate** (ATBC) is increasingly used as a plasticizer in various medical-grade polymers, serving as an alternative to traditional phthalates. However, like any material component, ATBC and the polymer matrix it plasticizes must be rigorously evaluated for their interaction with blood. Hemocompatibility testing, guided by the international standard ISO 10993-4, assesses adverse reactions such as thrombosis, coagulation, platelet activation, and hemolysis.[1][2][3] The potential for plasticizers to leach from a material's surface makes this evaluation particularly important, as leached substances can directly interact with blood components.[4][5][6][7]

This document provides detailed protocols for a panel of in vitro tests designed to evaluate the hemocompatibility of ATBC-plasticized materials, intended for researchers, scientists, and drug development professionals. The core tests covered include hemolysis, coagulation, platelet activation, and complement activation.

#### General Considerations for Testing

 Material Preparation: Test articles (ATBC-plasticized material) should be prepared to simulate the final product's geometry and surface finish. The surface area to blood/plasma volume ratio is a critical parameter; a common ratio for in vitro tests is 6 cm²/mL.[8][9]



- Sterilization: Test articles must be sterilized using the same method as the final clinical product, as sterilization can alter surface properties.
- Controls: The inclusion of positive and negative control materials is mandatory for validating assay results.[10] High-density polyethylene (HDPE) often serves as a negative control, while materials like latex can be used as positive controls for certain assays.[11]
- Blood Handling: Freshly collected human blood from healthy donors who have not taken
  medication affecting coagulation or platelet function should be used.[12] Proper
  anticoagulants (e.g., sodium citrate, heparin) must be chosen based on the specific assay
  requirements.[12][13]

## **Overall Experimental Workflow**

The evaluation of hemocompatibility is a multi-faceted process. It begins with the preparation of the test material and proceeds through several parallel in vitro assays that probe different aspects of blood-material interaction.





Click to download full resolution via product page

Caption: General workflow for hemocompatibility testing of materials.



## **Hemolysis Assay**

Principle: This test quantifies the material's potential to damage red blood cells (erythrocytes), causing the release of hemoglobin.[1][14] The assay can be performed via direct contact with the material or with an extract of the material to assess leachables.[10][15] According to ASTM F756, a hemolysis rate below 2% is generally considered non-hemolytic.[16][17]

Experimental Protocol (Direct Contact Method - ASTM F756)

- Blood Preparation: Obtain fresh human blood anticoagulated with sodium citrate. Prepare a diluted blood solution by mixing 4 mL of blood with 5 mL of normal saline.[2]
- Sample Setup:
  - Test Article: Place the ATBC-plasticized material (e.g., a 1x3 cm strip) into a centrifuge tube containing 10 mL of physiological saline.
  - Negative Control: Prepare a tube with 10 mL of saline only.
  - Positive Control: Prepare a tube with 10 mL of distilled water to induce 100% hemolysis.
- Incubation: Pre-incubate all tubes at 37°C for 30 minutes.
- Blood Addition: Add 0.2 mL of the diluted blood to each tube.
- Main Incubation: Incubate all tubes for 60-180 minutes at 37°C with gentle agitation.[16][18]
- Centrifugation: Centrifuge the tubes at a low speed (e.g., 800-1000 x g) for 5 minutes to pellet intact red blood cells.[18]
- Measurement: Carefully collect the supernatant. Measure the absorbance of the free hemoglobin in the supernatant at 540-545 nm using a spectrophotometer.
- Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis
   = [(Abs\_test Abs\_neg) / (Abs\_pos Abs\_neg)] \* 100

**Data Presentation** 



| Sample ID | Material<br>Description      | Mean<br>Absorbance<br>(545 nm) | Calculated<br>Hemolysis (%) | Classification |
|-----------|------------------------------|--------------------------------|-----------------------------|----------------|
| Test-1    | ATBC-Plasticized<br>Material | 0.045                          | 1.8                         | Non-hemolytic  |
| CTRL-POS  | Distilled Water              | 0.850                          | 100.0                       | Hemolytic      |
| CTRL-NEG  | Saline Blank                 | 0.020                          | 0.0                         | Non-hemolytic  |

## **Coagulation Assay (Thrombogenicity)**

Principle: Foreign surfaces can activate the intrinsic coagulation pathway, leading to thrombus formation.[19] This is assessed by measuring changes in clotting time or the generation of specific activation markers. The Activated Partial Thromboplastin Time (aPTT) assay is a common screening test for the intrinsic pathway.[15]





Click to download full resolution via product page

Caption: Simplified intrinsic and common coagulation pathways.



#### Experimental Protocol (aPTT Assay)

• Plasma Preparation: Collect fresh human blood in 3.2% sodium citrate tubes. Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).

#### Incubation:

- Add 500 μL of PPP to tubes containing the ATBC-plasticized material, a negative control material, and a blank tube (no material).
- Incubate at 37°C for 60 minutes with gentle agitation.

#### Assay:

- Transfer 100 μL of the incubated plasma from each tube into a coagulometer cuvette.
- Add 100 μL of aPTT reagent (containing phospholipids and a contact activator) and incubate for the time specified by the reagent manufacturer (typically 3-5 minutes) at 37°C.
- Initiate clotting by adding 100 μL of pre-warmed 25 mM calcium chloride (CaCl<sub>2</sub>).
- Measurement: The coagulometer will automatically measure the time until a fibrin clot is formed. This is the aPTT.
- Analysis: Compare the aPTT of the test material to the negative control. A significantly shorter clotting time indicates pro-coagulant activity.

#### **Data Presentation**

| Sample ID | Material<br>Description      | Mean aPTT<br>(seconds) | Std. Deviation | Interpretation                            |
|-----------|------------------------------|------------------------|----------------|-------------------------------------------|
| Test-1    | ATBC-Plasticized<br>Material | 34.5                   | 1.8            | No significant<br>pro-coagulant<br>effect |
| CTRL-NEG  | HDPE                         | 35.2                   | 1.5            | Baseline                                  |
| Blank     | PPP Only                     | 35.8                   | 1.3            | Baseline                                  |



## **Platelet Activation Assay**

Principle: Platelets play a key role in thrombosis. Upon contact with a foreign surface, they can become activated, leading to shape change, granule release, and aggregation.[13] Platelet activation can be sensitively measured by detecting the expression of surface markers like P-selectin (CD62P) using flow cytometry.[8][9][20]



Click to download full resolution via product page

Caption: Simplified pathway of material-induced platelet activation.



#### Experimental Protocol (Flow Cytometry for P-selectin)

- PRP Preparation: Collect fresh human blood in 3.2% sodium citrate. Centrifuge at a low speed (150-200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).[8][9]
- Incubation:
  - Add PRP to the test (ATBC-plasticized), negative control, and positive control (e.g., 20 μM
     ADP agonist) samples.[8] Use a surface area to volume ratio of 6 cm²/mL.[9]
  - Incubate for 60 minutes at 37°C with gentle agitation.
- Antibody Staining:
  - Carefully collect the PRP from the incubation.
  - To 50 μL of PRP, add fluorescently-labeled antibodies: anti-CD61 (a pan-platelet marker)
     and anti-CD62P (P-selectin, an activation marker).[9][20]
  - Incubate for 20 minutes at room temperature in the dark.
- Fixation & Dilution: Add 400  $\mu$ L of 1% paraformal dehyde or a suitable sheath fluid to stop the reaction and dilute the sample for analysis.
- Flow Cytometry:
  - Acquire data on a flow cytometer.
  - o Gate on the platelet population based on CD61 expression and side scatter.
  - Within the CD61-positive population, quantify the percentage of cells that are also positive for CD62P.
- Analysis: Compare the percentage of activated platelets (CD62P+) for the test material against the negative control.

#### **Data Presentation**



| Sample ID | Material<br>Description      | Mean %<br>CD62P+<br>Platelets | Std. Deviation | Interpretation             |
|-----------|------------------------------|-------------------------------|----------------|----------------------------|
| Test-1    | ATBC-Plasticized<br>Material | 8.5                           | 2.1            | Low Platelet<br>Activation |
| CTRL-POS  | ADP (Agonist)                | 85.3                          | 4.5            | High Activation            |
| CTRL-NEG  | HDPE                         | 5.1                           | 1.5            | Baseline<br>Activation     |

## **Complement Activation Assay**

Principle: The complement system is a key part of the innate immune response that can be activated by foreign materials.[21] Uncontrolled activation can lead to inflammation and promote coagulation. The assay measures the generation of complement activation products, such as the soluble terminal complement complex (SC5b-9), in serum or plasma exposed to the material.[22][23]





Click to download full resolution via product page

Caption: Overview of material-induced complement activation cascade.

#### Experimental Protocol (SC5b-9 ELISA)

- Serum Preparation: Collect human blood in tubes without anticoagulant. Allow it to clot for 60 minutes at room temperature. Centrifuge at 1500 x g for 15 minutes and collect the serum.
- Incubation:
  - Add human serum to tubes containing the ATBC-plasticized material, a negative control, and a positive control (e.g., Zymosan).



- o Incubate for 60 minutes at 37°C.
- Sample Collection: After incubation, centrifuge the tubes to pellet any debris and collect the serum.

#### ELISA:

- Perform a quantitative enzyme-linked immunosorbent assay (ELISA) for SC5b-9 according to the kit manufacturer's instructions.
- This typically involves adding the collected serum samples to a microplate pre-coated with an anti-SC5b-9 antibody, followed by detection with a secondary antibody-enzyme conjugate and a chromogenic substrate.
- Measurement: Read the absorbance on a microplate reader and calculate the concentration of SC5b-9 (ng/mL) based on a standard curve.
- Analysis: Compare the SC5b-9 concentration generated by the test material to the negative control.

#### **Data Presentation**

| Sample ID | Material<br>Description      | Mean SC5b-9<br>Conc. (ng/mL) | Std. Deviation | Interpretation            |
|-----------|------------------------------|------------------------------|----------------|---------------------------|
| Test-1    | ATBC-Plasticized<br>Material | 185                          | 35             | Low Complement Activation |
| CTRL-POS  | Zymosan                      | 950                          | 88             | High Activation           |
| CTRL-NEG  | HDPE                         | 150                          | 25             | Baseline<br>Activation    |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. measurlabs.com [measurlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. eurofins.de [eurofins.de]
- 4. boydbiomedical.com [boydbiomedical.com]
- 5. tus.elsevierpure.com [tus.elsevierpure.com]
- 6. Cytotoxic and genotoxic effects of leaking chemicals from serum infusion sets: an in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. contaminantsreviews.com [contaminantsreviews.com]
- 8. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 9. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 10. nhiso.com [nhiso.com]
- 11. Thrombogenicity Testing of Medical Devices in a Minimally Heparinized Ovine Blood Loop [ouci.dntb.gov.ua]
- 12. In Vitro models for thrombogenicity testing of blood-recirculating medical devices PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platelet Isolation and Activation Assays PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. Improved Polymer Hemocompatibility for Blood-Contacting Applications via S-Nitrosoglutathione Impregnation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro hemocompatibility evaluation of poly (4-hydroxybutyrate) scaffold PMC [pmc.ncbi.nlm.nih.gov]
- 19. The scientific basis for selection of measures of thrombogenicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nucro-technics.com [nucro-technics.com]
- 21. Complement Activation Tests in Blood-Contacting Medical Device Safety European Biomedical Institute [ebi.bio]
- 22. pacificbiolabs.com [pacificbiolabs.com]



- 23. Complement Activation in European Biomedical Institute! [nabi.bio]
- To cite this document: BenchChem. [Application Note & Protocol: Hemocompatibility
   Assessment of ATBC-Plasticized Materials]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1666534#hemocompatibility-testing-protocol-for-atbc-plasticized-materials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com